(4-Oxocyclohexen-1-yl)boronic acid
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Overview
Description
(4-Oxocyclohexen-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a cyclohexene ring with a ketone substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxocyclohexen-1-yl)boronic acid typically involves the hydroboration of cyclohexenone followed by oxidation. One common method includes the use of borane (BH3) or a borane complex to add across the double bond of cyclohexenone, forming a boronate ester intermediate. This intermediate is then oxidized, often using hydrogen peroxide (H2O2) or sodium perborate (NaBO3), to yield the boronic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve large-scale hydroboration-oxidation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Oxocyclohexen-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Borate esters or boronic anhydrides.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives, depending on the coupling partner.
Scientific Research Applications
(4-Oxocyclohexen-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Oxocyclohexen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The key steps include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexen-1-ylboronic acid
- Cyclohexylboronic acid
- Cyclopenten-1-ylboronic acid
Uniqueness
(4-Oxocyclohexen-1-yl)boronic acid is unique due to the presence of both a boronic acid group and a ketone group on the cyclohexene ring. This dual functionality allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-oxocyclohexen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3/c8-6-3-1-5(2-4-6)7(9)10/h1,9-10H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNCVJYURBVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(=O)CC1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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